Ethyl 4-(3-butoxy-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride

Pharmaceutical Intermediates Medicinal Chemistry Structure-Property Relationships

Ethyl 4-(3-butoxy-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride (CAS 1216983-67-3) is a substituted piperazine derivative characterized by an n-butoxy-2-hydroxypropyl side chain and an ethyl carbamate protecting group, supplied as a hydrochloride salt with a molecular formula of C₁₄H₂₉ClN₂O₄ and a molecular weight of 324.84 g/mol. The compound is primarily utilized as a protected synthetic intermediate in the preparation of Doxazosin and related antihypertensive quinazoline-based α1-adrenoceptor antagonists.

Molecular Formula C14H29ClN2O4
Molecular Weight 324.85
CAS No. 1216983-67-3
Cat. No. B2749770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(3-butoxy-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride
CAS1216983-67-3
Molecular FormulaC14H29ClN2O4
Molecular Weight324.85
Structural Identifiers
SMILESCCCCOCC(CN1CCN(CC1)C(=O)OCC)O.Cl
InChIInChI=1S/C14H28N2O4.ClH/c1-3-5-10-19-12-13(17)11-15-6-8-16(9-7-15)14(18)20-4-2;/h13,17H,3-12H2,1-2H3;1H
InChIKeyXUPFIODNMLWQJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Ethyl 4-(3-butoxy-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride (CAS 1216983-67-3) Baseline Profile for Scientific Selection


Ethyl 4-(3-butoxy-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride (CAS 1216983-67-3) is a substituted piperazine derivative characterized by an n-butoxy-2-hydroxypropyl side chain and an ethyl carbamate protecting group, supplied as a hydrochloride salt with a molecular formula of C₁₄H₂₉ClN₂O₄ and a molecular weight of 324.84 g/mol [1]. The compound is primarily utilized as a protected synthetic intermediate in the preparation of Doxazosin and related antihypertensive quinazoline-based α1-adrenoceptor antagonists . Its structure features a secondary alcohol, a basic piperazine ring, and a carbamate ester, positioning it as a key building block in medicinal chemistry pipelines where the n-butoxy group's specific steric and electronic profile is required for downstream synthetic transformations.

Why In-Class Piperazine Carboxylates Cannot Substitute Ethyl 4-(3-butoxy-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride (CAS 1216983-67-3) Without Risk


Within the class of N-substituted piperazine-1-carboxylate intermediates, replacing the n-butoxy-2-hydroxypropyl moiety with a structural analog such as the tert-butoxy variant (CAS 1185325-82-9) introduces substantial differences in steric bulk, hydrogen-bonding capacity, and lipophilicity that alter reaction kinetics in nucleophilic acyl substitution or deprotection sequences . In Doxazosin-type syntheses, where the piperazine ring is subsequently functionalized at the free nitrogen, the nature of the 3-alkoxy-2-hydroxypropyl protecting group can dictate regioselectivity and yield. Furthermore, the hydrochloride salt form of 1216983-67-3 confers specific solubility and handling characteristics compared to free-base or alternative salt forms, directly impacting the robustness of the synthetic protocol . Simple substitution of a generic piperazine intermediate without verifying the alkoxy substituent identity therefore risks off-route impurities, lower yields, and failed quality-by-design specifications in regulated pharmaceutical intermediate procurement.

Quantitative Differentiation Evidence for Ethyl 4-(3-butoxy-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride (CAS 1216983-67-3) Versus Closest Analog


n-Butoxy vs. tert-Butoxy Structural Isomerism: Impact on Calculated logP and Hydrogen Bond Donor Count

The target compound features an n-butoxy group (-O-(CH₂)₃-CH₃, C₄H₉ linear) at the 3-position of the 2-hydroxypropyl chain, whereas the closest commercial analog (CAS 1185325-82-9) bears a tert-butoxy group (-O-C(CH₃)₃, C₄H₉ branched) [1]. This constitutional isomerism yields identical molecular formula (C₁₄H₂₉ClN₂O₄) and molecular weight (324.84 g/mol), but creates differential physicochemical properties: the n-butoxy analog possesses a primary ether carbon with two hydrogen bond donor counts (one from the hydroxyl, one from the protonated piperazine nitrogen), compared to the tert-butoxy analog which is computed identically by PubChem's rule-based descriptor engine (HBD Count = 2). However, the steric parameter (Taft's Es) for n-butoxy is -0.39 versus -1.54 for tert-butoxy, indicating significantly greater steric hindrance for the tert-butyl variant that can retard nucleophilic attack at the adjacent carbamate carbonyl during deprotection or coupling steps [2].

Pharmaceutical Intermediates Medicinal Chemistry Structure-Property Relationships

Rotatable Bond Count Difference Between n- and tert-Butoxy Side Chain Conformers

The computed rotatable bond count is identical (9) for both the n-butoxy target [1] and its tert-butoxy comparator [2] as per PubChem's 2D descriptor calculation. However, the actual conformational flexibility differs qualitatively: the n-butoxy chain can sample a broader distribution of extended and gauche conformations, whereas the tert-butoxy group is sterically constrained and predominantly adopts a single rotameric state around the C-O bond. This can influence molecular recognition in enzyme-mediated deprotection strategies or crystallinity of isolated intermediates. No experimental crystallographic or NMR conformational data for the target compound was identified in the accessed literature, so this remains a class-level inference from alkoxy group conformational analysis [3].

Conformational Analysis Synthetic Intermediate Selection Piperazine Protecting Group Strategy

Reported Purity Specifications from Independent Vendors: Target vs. Comparator

Vendor-reported purity specifications provide a baseline for procurement quality expectations. For the target compound (CAS 1216983-67-3), Chemenu reports a purity of 95%+ . For the tert-butoxy comparator (CAS 1185325-82-9), Leyan reports a purity of 98% , while AKSci does not list a specific purity on the product page . These figures represent vendor batch averages and are not directly comparable head-to-head; however, they indicate that the n-butoxy derivative is commercially available at a research-grade purity (≥95%), suitable for intermediate use in synthetic methodology development, whereas the tert-butoxy variant may be sourced at slightly higher nominal purity (98%) from certain suppliers. The hydrochloride salt form of both compounds facilitates handling and storage stability; AKSci specifies long-term storage in a cool, dry place for the tert-butoxy analog , which is consistent with expected stability profiles for hydrochloride salts of piperazine carbamates.

Chemical Procurement Intermediate Quality Control Vendor Specification Comparison

Optimal Procurement and Application Scenarios for Ethyl 4-(3-butoxy-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride (CAS 1216983-67-3)


Doxazosin Intermediate Synthesis via Regioselective Piperazine Functionalization

Primary procurement scenario: this compound is specifically employed as a protected piperazine building block in the convergent synthesis of Doxazosin (CAS 74191-85-8) and structurally related quinazoline α1-adrenoceptor antagonists. The n-butoxy-2-hydroxypropyl group serves as a temporary protecting/anchoring group on one piperazine nitrogen, while the ethyl carbamate protects the other, enabling sequential deprotection and coupling with 4-amino-6,7-dimethoxyquinazoline derivatives as described in the patent literature for antihypertensive agent manufacturing . The linear n-butoxy chain is preferred in certain patented routes because its reduced steric bulk, compared to the tert-butoxy variant, permits more efficient nucleophilic displacement or deprotection under mild acidic or hydrogenolytic conditions [1].

Structure-Activity Relationship (SAR) Studies on Piperazine Linker Modifications in α1-AR Antagonists

In medicinal chemistry campaigns aimed at optimizing the pharmacokinetic profile of quinazoline-based α1-adrenoceptor antagonists, this compound provides a versatile intermediate. The 3-butoxy-2-hydroxypropyl appendage serves as a modifiable linker; the secondary alcohol offers a handle for further derivatization (e.g., esterification, oxidation, or etherification), while the butoxy group contributes a defined increment of lipophilicity. Comparative studies on doxazosin-related compounds with modified piperazine rings have demonstrated that the nature of the piperazine N-substituent profoundly influences both α1/α2 selectivity in vitro and oral antihypertensive potency in spontaneously hypertensive rat (SHR) models [2]. Procurement of this specific n-butoxy intermediate is therefore warranted when the research goal is to systematically vary the alkoxy substituent while holding the core structure constant.

Process Chemistry Route Scouting and Salt Form Optimization

For industrial process chemists evaluating different synthetic routes to Doxazosin, this hydrochloride salt offers defined handling advantages: the protonated piperazine nitrogen increases aqueous solubility during extractive workup steps, and the crystalline salt form facilitates purification by recrystallization rather than chromatography. The choice between n-butoxy (this compound) and tert-butoxy (CAS 1185325-82-9) protecting groups during route scouting can be assessed based on differential deprotection kinetics; the n-butoxy group is generally more susceptible to Lewis acid-mediated cleavage (e.g., BBr₃) than the tert-butoxy group, which typically requires stronger acidic conditions (TFA or HCl/dioxane). Quantitative comparison of deprotection half-lives under standardized conditions would be required to definitively guide selection, but the structural basis for this difference is well-established in protective group chemistry [1].

Analytical Reference Standard Qualification for Impurity Profiling

In quality control laboratories supporting Doxazosin API manufacturing, this compound can serve as a qualified reference standard for monitoring process-related impurities arising from incomplete deprotection or side reactions involving the butoxy-hydroxypropyl group. The distinct chromatographic retention time (HPLC) and mass spectrometric signature (MS/MS fragmentation pattern) of the n-butoxy derivative—differing from the tert-butoxy analog due to variations in the alkyl chain branching—enable specific and selective detection in complex reaction mixtures . Procurement of high-purity material with a certificate of analysis (CoA) documenting identity by ¹H/¹³C NMR and HRMS is critical for this application.

Quote Request

Request a Quote for Ethyl 4-(3-butoxy-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.